Methyl N-(propan-2-ylidene)ethanehydrazonothioate
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Overview
Description
Methyl N-(propan-2-ylidene)ethanehydrazonothioate is an organic compound with a unique structure that includes a hydrazone and thioate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-(propan-2-ylidene)ethanehydrazonothioate can be synthesized through the reaction of methyl hydrazinecarbothioate with acetone under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(propan-2-ylidene)ethanehydrazonothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The thioate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thioate derivatives.
Scientific Research Applications
Methyl N-(propan-2-ylidene)ethanehydrazonothioate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Methyl N-(propan-2-ylidene)ethanehydrazonothioate involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The thioate group can also participate in redox reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N’-(propan-2-ylidene)benzenesulfonohydrazide: Similar structure but with a benzenesulfonyl group instead of a thioate group.
2-Ylidene-1,3-thiazolidines: Compounds with similar ylidene functional groups but different core structures.
Properties
CAS No. |
90057-68-4 |
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Molecular Formula |
C6H12N2S |
Molecular Weight |
144.24 g/mol |
IUPAC Name |
methyl N-(propan-2-ylideneamino)ethanimidothioate |
InChI |
InChI=1S/C6H12N2S/c1-5(2)7-8-6(3)9-4/h1-4H3 |
InChI Key |
XSCZVWFJAPTWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN=C(C)SC)C |
Origin of Product |
United States |
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